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molecular formula C10H10F3NO3 B2547302 ethyl N-[2-(trifluoromethoxy)phenyl]carbamate CAS No. 259137-83-2

ethyl N-[2-(trifluoromethoxy)phenyl]carbamate

Cat. No. B2547302
M. Wt: 249.189
InChI Key: JRLAMFITEFEBRS-UHFFFAOYSA-N
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Patent
US06933387B2

Procedure details

2-(Trifluoromethoxy)aniline (50 g, 0.282 mol) was dissolved in DME (1000 mL) and cooled to −5° C. Sodium hydride (12.3 g, 55%, 0.282 mol) was added in portions and the suspension was allowed to warm to room temperature. Ethyl chloroformate (23.5 mL, 0.245 mol) was added drop by drop and the mixture was stirred for 2 h at room temperature and for 1.5 h at reflux after addition was complete. Hydrolysis was with water (110 mL). The phases were separated and the water phase was extracted with ethyl acetate. The organic phases were washed with brine, pooled and dried with MgSO4. Evaporation of the solvent yielded 70.6 g of a brown oil, which was purified by chromatography on silica gel with hexane/ethyl acetate (6:1). This yielded the title compound, (44.2 g, 62%) as a beige yellow oil. (EI-MS: m/e=249.1 (M+))
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step Two
Quantity
23.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
110 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH2:6].[H-].[Na+].Cl[C:16]([O:18][CH2:19][CH3:20])=[O:17].O>COCCOC>[CH2:19]([O:18][C:16](=[O:17])[NH:6][C:5]1[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=1[O:3][C:2]([F:11])([F:12])[F:1])[CH3:20] |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
FC(OC1=C(N)C=CC=C1)(F)F
Name
Quantity
1000 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
12.3 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
23.5 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Four
Name
Quantity
110 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 h at room temperature and for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
ADDITION
Type
ADDITION
Details
after addition
CUSTOM
Type
CUSTOM
Details
Hydrolysis
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the water phase was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)OC(NC1=C(C=CC=C1)OC(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 70.6 g
YIELD: CALCULATEDPERCENTYIELD 115.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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